molecular formula C14H14N8O3 B15003793 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-[4-(2H-tetrazol-5-ylmethyl)phenyl]acetamide

2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-[4-(2H-tetrazol-5-ylmethyl)phenyl]acetamide

Cat. No.: B15003793
M. Wt: 342.31 g/mol
InChI Key: LCUWBBQRCOSYFR-UHFFFAOYSA-N
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Description

2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-N-{4-[(2H-1,2,3,4-TETRAZOL-5-YL)METHYL]PHENYL}ACETAMIDE is a complex organic compound that features both imidazole and tetrazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-N-{4-[(2H-1,2,3,4-TETRAZOL-5-YL)METHYL]PHENYL}ACETAMIDE typically involves multi-step organic reactionsThe final step involves the coupling of the imidazole and tetrazole intermediates under specific conditions such as the presence of catalysts and controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-N-{4-[(2H-1,2,3,4-TETRAZOL-5-YL)METHYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the imidazole or tetrazole rings .

Scientific Research Applications

2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-N-{4-[(2H-1,2,3,4-TETRAZOL-5-YL)METHYL]PHENYL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-N-{4-[(2H-1,2,3,4-TETRAZOL-5-YL)METHYL]PHENYL}ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can damage DNA and other cellular components, leading to antimicrobial and anticancer effects. The imidazole and tetrazole rings can also interact with specific proteins, modulating their activity and contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-N-{4-[(2H-1,2,3,4-TETRAZOL-5-YL)METHYL]PHENYL}ACETAMIDE is unique due to the presence of both imidazole and tetrazole rings, which can provide synergistic effects in terms of biological activity and chemical reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C14H14N8O3

Molecular Weight

342.31 g/mol

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)-N-[4-(2H-tetrazol-5-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C14H14N8O3/c1-9-15-7-14(22(24)25)21(9)8-13(23)16-11-4-2-10(3-5-11)6-12-17-19-20-18-12/h2-5,7H,6,8H2,1H3,(H,16,23)(H,17,18,19,20)

InChI Key

LCUWBBQRCOSYFR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1CC(=O)NC2=CC=C(C=C2)CC3=NNN=N3)[N+](=O)[O-]

Origin of Product

United States

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